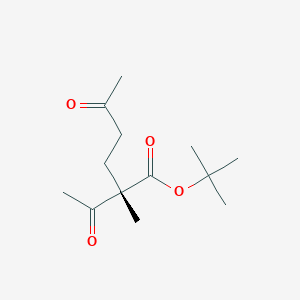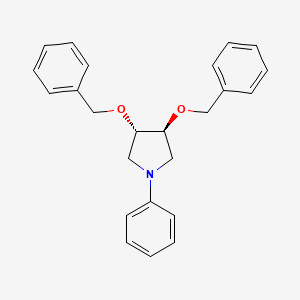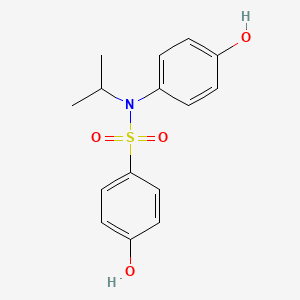
Acetic acid;1-phenylselanylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1-phenylselanylpentan-2-ol is a compound that combines the properties of acetic acid and a selenium-containing alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylselanylpentan-2-ol typically involves the reaction of 1-phenylselanylpentan-2-ol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1-phenylselanylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxide or selenone, while reduction can produce the corresponding selenide.
Applications De Recherche Scientifique
Acetic acid;1-phenylselanylpentan-2-ol has several scientific research applications, including:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s selenium content makes it a potential candidate for the development of new drugs with antioxidant or anticancer properties.
Biological Studies: It can be used to study the effects of selenium-containing compounds on biological systems.
Mécanisme D'action
The mechanism of action of acetic acid;1-phenylselanylpentan-2-ol involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, the compound may interact with enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylselanylpentan-2-ol: This compound is similar but lacks the acetyl group.
Acetic acid;1-phenylselanylpentan-2-one: This compound has a ketone group instead of a hydroxyl group.
Uniqueness
Acetic acid;1-phenylselanylpentan-2-ol is unique due to the presence of both an acetyl group and a selenium-containing alcohol.
Propriétés
Numéro CAS |
834882-61-0 |
|---|---|
Formule moléculaire |
C13H20O3Se |
Poids moléculaire |
303.27 g/mol |
Nom IUPAC |
acetic acid;1-phenylselanylpentan-2-ol |
InChI |
InChI=1S/C11H16OSe.C2H4O2/c1-2-6-10(12)9-13-11-7-4-3-5-8-11;1-2(3)4/h3-5,7-8,10,12H,2,6,9H2,1H3;1H3,(H,3,4) |
Clé InChI |
NMUBISNXHREDMB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)

![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)

![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)

![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)

![1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one](/img/structure/B14193185.png)
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)

